1-(4-Hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(4-Hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . This compound features a cyclopropane ring attached to a carbaldehyde group and a hydroxyoxolan ring, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1-(4-Hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde involves several steps. One common method includes the reaction of cyclopropane derivatives with oxolan-3-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(4-Hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(4-Hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties make it useful in studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
Similar compounds to 1-(4-Hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde include:
Cyclopropane-1-carbaldehyde: Lacks the hydroxyoxolan ring, making it less reactive in certain reactions.
4-Hydroxyoxolan-3-yl derivatives: These compounds have similar structures but different functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a hydroxyoxolan ring, and an aldehyde group, providing a versatile platform for various chemical and biological studies.
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-(4-hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c9-5-8(1-2-8)6-3-11-4-7(6)10/h5-7,10H,1-4H2 |
InChI Key |
HSKWIQCIQFJSGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)C2COCC2O |
Origin of Product |
United States |
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